molecular formula C15H8Cl2N2O2 B4356950 1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE

1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE

Cat. No.: B4356950
M. Wt: 319.1 g/mol
InChI Key: TVHSFANQSHEWOM-UHFFFAOYSA-N
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Description

1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenoxy group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE typically involves the condensation of 2,5-dichlorophenoxyacetic acid with furfural in the presence of a base, followed by the addition of malononitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research is ongoing to identify and optimize compounds with high efficacy and low toxicity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

    Polychlorinated dibenzo-p-dioxin: Known for its environmental persistence and toxicity.

    Dibenzofurans: Similar in structure but differ in their chemical properties and reactivity.

    Polychlorinated biphenyls: Share the dichlorophenyl group but have different applications and toxicological profiles.

Uniqueness: 1-CYANO-2-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}VINYL CYANIDE stands out due to its combination of a furan ring and malononitrile moiety, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a versatile compound in scientific research.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2/c16-11-1-4-14(17)15(6-11)20-9-13-3-2-12(21-13)5-10(7-18)8-19/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSFANQSHEWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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